molecular formula C23H27FO4 B2987895 2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one CAS No. 139484-01-8

2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B2987895
M. Wt: 386.463
InChI Key: HXOJVIYKTFZXFL-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C23H27FO4 and its molecular weight is 386.463. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study by Bolte, Degen, and Rühl (2001) focuses on the crystal structures of bis-dimedone derivatives with various substituents, including a fluoro compound closely related to the chemical structure . Their research illustrates the impact of different substituents on the packing patterns within crystal structures. This knowledge is vital for understanding the solid-state properties of these compounds, which can be crucial for their application in materials science and molecular engineering (Bolte, Degen, & Rühl, 2001).

Synthetic Applications and Decomposition Studies

Luo et al. (2022) investigated the structure and decomposition pathways of a chemical precursor to 2-fluorodeschloroketamine, providing insight into the synthetic routes and stability of fluorinated compounds. Although the focus is on a specific precursor, the methodologies and analyses offer valuable information on handling and synthesizing fluorinated cyclohexenyl derivatives, which could extend to the compound of interest (Luo et al., 2022).

Antimicrobial Activity

A study by Ghorab et al. (2017) on the synthesis, antimicrobial activity, and docking study of novel sulfonamide derivatives highlights the potential biological activities of cyclohexenyl compounds. These findings suggest that structurally similar compounds, such as the one , could also possess significant antimicrobial properties, which can be explored for pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Docking Studies

Research by Kokila, Kiran, and Ramakrishna (2017) on the crystal structure and molecular docking studies of a biscyclohexane diol derivative with focal adhesion kinase (FAK) underscores the potential of cyclohexenyl derivatives in anticancer research. Their work indicates that such compounds can bind to biological targets, suggesting avenues for drug development and cancer therapy (Kokila, Kiran, & Ramakrishna, 2017).

properties

IUPAC Name

2-[(2-fluorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-7-5-6-8-14(13)24)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOJVIYKTFZXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=CC=C2F)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

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